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Compound of Interest

Compound Name: 16-Methoxystrychnine
CAS No.: 5096-72-0
Cat. No.: B1618541
Get Quote
. J

Application Note: Structural Elucidation & Stereochemical Validation of 16-Methoxystrychnine
via High-Field NMR

Executive Summary

16-Methoxystrychnine represents a critical derivative in the Strychnos alkaloid family, often
synthesized to probe structure-activity relationships (SAR) regarding neurotoxicity and glycine
receptor binding. Unlike the parent strychnine, which possesses a rigid heptacyclic cage with a
methylene group at position C-16, the introduction of a methoxy group creates a new chiral
center and significantly alters the electronic environment of the pyrrolidine/piperidine ring
fusion.

This protocol outlines a self-validating NMR workflow designed to:

+ Confirm Regiochemistry: Unambiguously locate the methoxy group at position 16 versus
other metabolically active sites (e.g., C-2, C-3, or C-10).

+ Determine Stereochemistry: Resolve the configuration (
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VS.
) of the methoxy substituent relative to the cage.

» Validate Purity: Quantify diastereomeric excess and solvent impurities.

Chemical Context & Numbering System

To ensure reproducibility, this guide utilizes the Le Men and Taylor biogenetic numbering
system for indole alkaloids.

o Target Moiety: The C-16 position in strychnine is typically a methylene (

).

o Modification: Substitution of one H-16 with a methoxy group (

)

 Structural Consequence: Conversion of C-16 from a secondary carbon (CH2) to a tertiary
carbinol ether (CH-OMe), resulting in a massive downfield chemical shift (

ppm).

Sample Preparation Protocol

Objective: Maximize signal dispersion and minimize aggregation-induced line broadening.
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Parameter Specification Rationale

Standard for alkaloids;
CDCls (99.8% D) + 0.03% _ -
Solvent ™S provides excellent solubility
and chemical shift referencing.

Use if signal overlap occurs in
the aliphatic region (1.5-4.0

ppm). The aromatic solvent

Alternative Solvent Benzene-des (CsDs) ) )
induced shift (ASIS) can
resolve the H-16 methine from
the cage protons.
Ideal for 2D acquisition
Concentration 5-10 mg in 600 pL (HSQC/HMBC) within <2

hours.

) o Essential for high-field (600
5mm High-Precision (e.g.,

Tube Qualit MHz+) homogeneity and
Quality Wilmad 535-PP) i )_ I Y
shimming.

Remove particulate matter that
Filtration Glass wool or 0.2 um PTFE causes magnetic susceptibility

distortion.

Acquisition Protocol: The "Cage-Unlock" Sequence

This workflow prioritizes experiments that specifically target the C-16 methoxy handle.

Step 1: 1H NMR (Quantitative)

e Pulse Sequence:zg30 (30° pulse)

o Relaxation Delay (D1): 5.0 s (Ensure full relaxation of the isolated OMe singlet).
e Scans (NS): 16-64

o Target Feature: Look for a sharp singlet at

3.2-3.5 ppm (integrating to 3H).
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» Diagnostic: The H-16 proton (now a methine) will shift downfield to
3.8-4.5 ppm (depending on stereochemistry).

Step 2: Multiplicity-Edited HSQC

e Pulse Sequence:hsqcedetgp (Echo-Antiecho)

o Rationale: Distinguish the new C-16 methine (CH, positive phase) from the original C-16
methylene (CH2, negative phase).

 Validation:
o Parent Strychnine: C-16 appears as a negative peak (CH2) at ~26.8 ppm.

o 16-Methoxystrychnine: C-16 appears as a positive peak (CH) at ~75-85 ppm.

Step 3: HMBC (Long-Range Correlation)

¢ Pulse Sequence:hmbcgplpndgf
o Optimization: Set cnst13 (J-coupling) to 8 Hz for standard 2-3 bond couplings.

 Critical Link: Observe correlation from the OMe protons to the C-16 carbon. This
unambiguously places the methoxy group on the cage.

Step 4: NOESY (Stereochemistry)
e Pulse Sequence:noesygpphp
e Mixing Time: 500 ms (optimized for medium-sized molecules like strychnine).
e Logic:
o -OMe (Bottom face): H-16 is

(Top). Look for NOE between H-16 and H-15

or H-8.
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o -OMe (Top face): H-16 is
(Bottom). Look for NOE between H-16 and H-15

or H-14.

Data Analysis & Assignment Logic
Visual Workflow: Assignment Strategy
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Start: 1H NMR Spectrum

Identify OMe Singlet
(3.2- 3.5 ppm)

ntegration = 3H

Identify H-16 Methine
(3.8-4.5 ppm)

orrelate Hto C

HSQC Analysis:
Confirm C-16 Shift & Multiplicity

-16 is CH (~80 ppm)

HMBC Validation:
Link OMe to C-16

onnectivity Confirmed

NOESY Analysis:
Determine Stereochemistry

Validated Structure:
16-Methoxystrychnine

Click to download full resolution via product page
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Caption: Logical flow for the structural validation of 16-Methoxystrychnine, moving from 1D
identification to 2D stereochemical confirmation.

Expected Chemical Shift Data (CDCIz)
16-

Parent

Methoxystrych -
; lagnostic
Position Atom Type SEETALIE nine ( g
Change
) - Predicted)
+53 ppm (Shift to
C-16 / 26.8 ppm ~80.5 ppm )
Ether region)
Downfield shift
H-16 ~1.3/1.9 ppm ~4.1 ppm
due to Oxygen
OMe N/A 56.0 ppm New Signal
OMe N/A 3.35 ppm (s) New Singlet
C-15 ~26.5 ppm ~30-35 ppm

-effect shift

Troubleshooting & Quality Control

e |Issue: H-16 overlaps with H-22 or H-11.

o Solution: Run the sample in Benzene-ds. The anisotropic current of the benzene ring will
shift the methoxy signal and the cage protons differently, often resolving the overlap.

 |Issue: Broad signals (Aggregation).

o Solution: Strychnine derivatives can aggregate at high concentrations. Dilute to <5 mg/mL
or heat the probe to 318 K (45°C).

e |Issue: Ambiguous NOE correlations.

o Solution: Use a ROESY experiment instead of NOESY if the molecular weight/tumbling
rate places the molecule in the "zero-crossing” regime (though unlikely for MW ~364, it is
possible in viscous solvents).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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